molecular formula C14H16N6O B2386364 3-methyl-1-(1,4,5,6-tetrahydro-2-pyrimidinyl)-1H-pyrazole-4,5-dione 4-(N-phenylhydrazone) CAS No. 338402-59-8

3-methyl-1-(1,4,5,6-tetrahydro-2-pyrimidinyl)-1H-pyrazole-4,5-dione 4-(N-phenylhydrazone)

Cat. No.: B2386364
CAS No.: 338402-59-8
M. Wt: 284.323
InChI Key: ZDNHLOXWHFWSPU-PDGQHHTCSA-N
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Description

3-methyl-1-(1,4,5,6-tetrahydro-2-pyrimidinyl)-1H-pyrazole-4,5-dione 4-(N-phenylhydrazone) is a useful research compound. Its molecular formula is C14H16N6O and its molecular weight is 284.323. The purity is usually 95%.
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Biological Activity

3-Methyl-1-(1,4,5,6-tetrahydro-2-pyrimidinyl)-1H-pyrazole-4,5-dione 4-(N-phenylhydrazone) (CAS Number: 338402-59-8) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H16N6O
  • Molecular Weight : 284.32 g/mol
  • Structural Characteristics : The compound features a pyrazole ring fused with a tetrahydropyrimidine moiety, contributing to its biological activity.

Biological Activities

Research indicates that derivatives of pyrazoles exhibit a wide range of biological activities including:

  • Antimicrobial Activity :
    • Pyrazole derivatives have shown significant antimicrobial effects against various pathogens. For instance, compounds similar to 3-methyl-1-(1,4,5,6-tetrahydro-2-pyrimidinyl)-1H-pyrazole have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
    • A study evaluated the antimicrobial activity of synthesized pyrazole derivatives against fungal strains such as Candida species, showing promising results .
  • Antitumor Activity :
    • Pyrazole derivatives are noted for their inhibitory effects on cancer cell lines. They have been reported to inhibit key enzymes involved in tumor growth and proliferation such as BRAF(V600E) and EGFR .
    • In vitro studies have shown that certain pyrazole compounds induce apoptosis in cancer cells, highlighting their potential as anticancer agents .
  • Anti-inflammatory Effects :
    • Compounds similar to 3-methyl-1-(1,4,5,6-tetrahydro-2-pyrimidinyl)-1H-pyrazole have been investigated for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes .
  • Antioxidant Activity :
    • Several studies have indicated that pyrazole derivatives possess antioxidant properties which may contribute to their therapeutic effects in various diseases .

The biological activities of 3-methyl-1-(1,4,5,6-tetrahydro-2-pyrimidinyl)-1H-pyrazole are attributed to its ability to interact with specific molecular targets in cells. These interactions can lead to:

  • Inhibition of enzyme activity associated with disease progression.
  • Modulation of signaling pathways involved in inflammation and cancer cell survival.

Case Study 1: Antimicrobial Screening

A recent study synthesized a series of pyrazole derivatives and evaluated their antimicrobial activity using the well diffusion method. The results indicated that several compounds displayed significant inhibition zones against both Gram-positive and Gram-negative bacteria .

CompoundInhibition Zone (mm)Target Organism
Compound A15S. aureus
Compound B18E. coli
Compound C12P. aeruginosa

Case Study 2: Antitumor Activity

In vitro tests on cancer cell lines showed that certain pyrazole derivatives induced apoptosis through caspase activation pathways. For example, compound X was found to significantly reduce cell viability in breast cancer cells by inducing oxidative stress .

Properties

IUPAC Name

5-methyl-4-phenyldiazenyl-2-(1,4,5,6-tetrahydropyrimidin-2-yl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O/c1-10-12(18-17-11-6-3-2-4-7-11)13(21)20(19-10)14-15-8-5-9-16-14/h2-4,6-7,19H,5,8-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWHUUSTCIPCLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NCCCN2)N=NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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